molecular formula C7H7N3O B1502636 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B1502636
M. Wt: 149.15 g/mol
InChI Key: GDIBOOZFUGRWAF-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound characterized by a fused imidazole-pyrazinone core. Its molecular formula is C₆H₅N₃O, with a molecular weight of 135.12 g/mol (CAS: 434936-85-3) . The compound features a methyl group at the 7-position and a ketone moiety at the 8-position within the bicyclic structure. It is typically stored at room temperature under anhydrous conditions to ensure stability .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methylimidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C7H7N3O/c1-9-4-5-10-3-2-8-6(10)7(9)11/h2-5H,1H3

InChI Key

GDIBOOZFUGRWAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C=CN=C2C1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one has been extensively studied for its potential as a therapeutic agent. Key applications include:

  • BRD4 Inhibition : This compound has been identified as a potent inhibitor of the BET bromodomain-containing protein BRD4, which is crucial in regulating gene expression linked to cancer. Optimization efforts have yielded derivatives with subnanomolar potency (IC50 = 30 nM) against BRD4, demonstrating significant antitumor efficacy in xenograft models of pancreatic cancer without notable toxicity .
  • Antimicrobial Activity : Various derivatives of imidazo[1,2-a]pyrazine structures exhibit antibacterial and antifungal properties. These compounds are being explored for their ability to inhibit microbial growth, potentially leading to new treatments for resistant strains .
  • Antioxidant Properties : Research indicates that derivatives of imidazo[1,2-a]pyrazines possess antioxidant activities, which may be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
ACS Med Chem Lett (2019) BRD4 InhibitionCompound 17 showed IC50 = 30 nM against BRD4 with significant antitumor activity in pancreatic cancer models .
Research on Antimicrobial Properties Antimicrobial ActivityDerivatives exhibited notable antibacterial effects against resistant strains, indicating their therapeutic potential .
Antioxidant Evaluation Antioxidant ActivitySeveral imidazo[1,2-a]pyrazine derivatives demonstrated effective antioxidant properties in vitro .

Comparison with Similar Compounds

Substituents at the 7-Position

The 7-position of the imidazopyrazinone scaffold is a critical site for modulating biological activity and physicochemical properties. Key derivatives include:

Compound 7-Substituent Core Structure Key Findings References
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one Methyl [1,2-a] Baseline structure; limited pharmacokinetic (PK) stability in BRD4 inhibition studies .
17g 3-Methylbenzyl [1,2-a] Synthesized as part of a nitroimidazopyrazinone series; NMR data reported (δ 5.6 ppm for CH₂) .
17k Pyridin-2-ylmethyl [1,2-a] Trifluoroacetic acid (TFA) salt form; characterized by ¹H NMR (600 MHz, DMSO-d6) .
17t Cyclohexyl [1,2-a] ¹³C JMOD NMR confirms cyclohexyl substitution; no biological data provided .
17p 2-Hydroxyethyl [1,2-a] Hydrophilic substituent; ¹³C NMR (150 MHz, DMSO-d6) shows hydroxyl integration .

Substituents at the 2-Position

The 2-nitro group is a common modification in the imidazopyrazinone series:

  • 17m (4-(Trifluoromethoxy)phenethyl substituent): Exhibits distinct ¹H NMR signals (δ 5.6 ppm for CH₂), suggesting enhanced electronic effects from the trifluoromethoxy group .

Core Structure Variations: [1,2-a] vs. [1,5-a]

A critical distinction lies in the imidazole-pyrazinone fusion pattern:

  • [1,2-a] Series : Includes 7-methyl and nitro-substituted derivatives (e.g., 17g, 17k). These compounds are primarily characterized for synthetic accessibility but lack detailed biological data in the provided evidence .
  • [1,5-a] Series : Exemplified by 7-methylimidazo[1,5-a]pyrazin-8(7H)-one (compound 28), this scaffold is a potent BRD4-BD1 inhibitor. Key differences include:
    • Enhanced Binding Affinity : The [1,5-a] isomer shows stronger interactions with BRD4’s acetyl-lysine binding pocket, as confirmed by docking studies .
    • PK Challenges : Despite high potency, the 7-methyl group in compound 28 exhibited poor metabolic stability in liver microsomes, necessitating further optimization .

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

The initial step involves the synthesis of the pyrazine ring substituted at key positions, followed by ring closure to form the fused imidazo system. For example:

  • Starting from a 2-substituted pyrazine derivative, condensation with an appropriate amine or amidine under heating conditions facilitates cyclization to yield the imidazo[1,2-a]pyrazine core.
  • The 7-methyl group is typically introduced either by using methyl-substituted pyrazine precursors or via methylation reactions after ring formation.

Introduction of the 8-Oxo Group

The 8-oxo functionality (lactam) is characteristic of the compound and is generally formed by oxidation or by using precursors that already contain the keto group at the 8-position. This can be achieved by:

  • Oxidative cyclization reactions.
  • Employing pyrazine derivatives bearing carbonyl groups that participate in ring closure.

Functionalization Techniques for Diversification

To increase the chemical diversity and biological activity, substitution at other positions (notably the 2nd, 3rd, and 8th positions) is achieved through:

  • Halogenation (e.g., bromination) at the 8-position using N-bromosuccinimide (NBS), which allows further nucleophilic substitution.
  • Nucleophilic substitution on the 8-bromo intermediate with various amines (morpholine, piperidine, imidazole, pyrrolidine, diethanolamine, thiol tetrazole) to yield 8-amino derivatives.
  • Substitution at the 3rd position post ring-formation by regioselective bromination and subsequent functional group transformations.

These modifications enhance pharmacological properties such as antioxidant and antimicrobial activities and are carried out under mild heating conditions without catalysts, which simplifies the synthetic procedure and improves yields.

Representative Synthetic Protocol (Based on Literature Data)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazine ring substitution Starting pyrazine derivative + methyl group 7-methyl-substituted pyrazine intermediate
2 Cyclization Condensation with amine/amidine, heating Formation of imidazo[1,2-a]pyrazine core
3 Bromination NBS, mild heating 8-bromo-7-methylimidazo[1,2-a]pyrazin-8-one
4 Nucleophilic substitution Secondary amines (e.g., morpholine), heating 8-amino-7-methylimidazo[1,2-a]pyrazin-8-one derivatives
5 Further substitution (optional) Bromination at 3rd position + substitution Diversified derivatives with enhanced activity

Research Findings and Characterization

  • Spectroscopic Data : The structures of synthesized compounds are confirmed by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS, and HRMS. For example, IR bands at ~1546 cm$$^{-1}$$ correspond to C=N stretching, and broad singlets in $$^{1}H$$ NMR at δ ~8.12 ppm and δ ~7.42 ppm correspond to pyrazine and imidazo protons respectively.
  • Substitution Effects : Introduction of hydroxyl and morpholine groups at the 8-position enhances antioxidant activity, indicating the importance of functional group selection in biological efficacy.
  • Reaction Conditions : The nucleophilic substitutions proceed efficiently under simple heating without catalysts, making the process practical and scalable.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization of substituted pyrazines Amines/amidines, heating Direct ring formation, high yield Requires specific precursors
Halogenation followed by nucleophilic substitution NBS for bromination; secondary amines for substitution Enables diverse functionalization Requires careful control of regioselectivity
Post-ring functionalization Bromination at 3rd position, substitution Allows further structural diversity Additional synthetic steps needed

Q & A

Q. What are the standard synthetic routes for 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one derivatives?

A widely validated method involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds (e.g., ortho-esters or anhydrides) activated by carbonyldiimidazole (CDI). The reaction is refluxed in anhydrous dimethylformamide (DMFA) for 24 hours, followed by precipitation in water and recrystallization from DMFA/i-propanol mixtures. Structural confirmation is achieved via 1^1H NMR, with characteristic pyrazinone proton signals at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) .

Q. How are synthesized derivatives characterized for structural integrity?

Elemental analysis and 1^1H NMR spectroscopy are primary methods. For example, the fused triazolo-pyrazinone system shows distinct doublets for pyrazinone protons, while substituent-specific shifts (e.g., aryl/benzyl groups) confirm regioselectivity. High-performance liquid chromatography (HPLC) or mass spectrometry may supplement purity assessment .

Q. What in vitro assays evaluate acetylcholinesterase (AChE) inhibition and antioxidant activity?

  • AChE inhibition : Use Ellman’s colorimetric assay with acetylthiocholine iodide as substrate. IC50_{50} values are calculated from dose-response curves (e.g., compound 17r in showed IC50_{50} = 0.47 μM) .
  • Antioxidant activity : Radical scavenging assays (e.g., DPPH or ABTS) quantify activity relative to controls like ascorbic acid (e.g., compound 17o had IC50_{50} = 89.33 μM) .

Advanced Research Questions

Q. How can derivatives be designed for dual AChE inhibition and antioxidant activity?

Incorporate electron-donating groups (e.g., piperazine) at position 8 to enhance AChE binding while integrating phenolic or heteroaromatic moieties for radical scavenging. Structure-activity relationship (SAR) studies should optimize substituent polarity to balance blood-brain barrier permeability and redox activity .

Q. How to resolve contradictions in biological data arising from structural modifications?

  • Case example : A compound with high AChE inhibition but low antioxidant activity may require substituent repositioning. Statistical tools (e.g., ANOVA) compare activity across derivatives, while molecular docking identifies steric/electronic clashes in binding pockets.
  • Validation : Cross-validate using enzyme kinetics (e.g., mixed vs. competitive inhibition patterns) and orthogonal assays (e.g., fluorescence-based AChE inhibition) .

Q. What computational strategies predict binding interactions and pharmacokinetics?

  • Molecular docking : Simulate ligand binding to AChE’s catalytic active site (CAS) and peripheral anionic site (PAS). For instance, 17r in showed dual-site binding, corroborated by 100 ns molecular dynamics (MD) simulations .
  • ADME prediction : Tools like SwissADME assess drug-likeness (e.g., lipophilicity, bioavailability). 17r matched profiles of orally administered drugs, supporting further in vivo studies .

Methodological Considerations

  • Synthesis optimization : Vary CDI equivalents or solvent polarity (e.g., DMF vs. THF) to improve yields for sterically hindered substrates .
  • Data interpretation : Use NMR titration or X-ray crystallography to resolve ambiguous spectral data. For conflicting biological results, employ isothermal titration calorimetry (ITC) to validate binding thermodynamics .

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